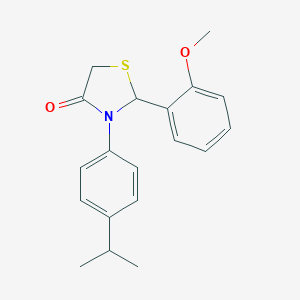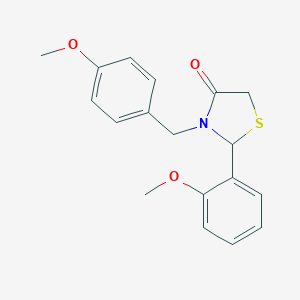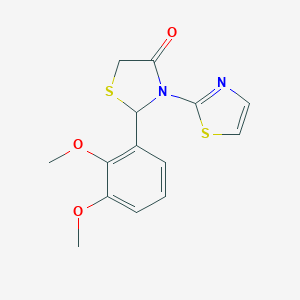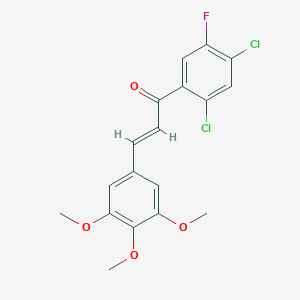![molecular formula C21H15FN2O2 B277779 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B277779.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide, also known as BFA-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-1 belongs to the class of benzamide derivatives and has been shown to exhibit promising anticancer properties.
作用机制
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide exerts its anticancer effects by targeting the proteasome, a cellular organelle responsible for the degradation of proteins. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation of proteins triggers a cascade of events that ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been shown to induce the accumulation of ubiquitinated proteins in cancer cells, indicating that it inhibits the proteasome activity. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has also been found to induce the phosphorylation of several proteins involved in the regulation of cell cycle and apoptosis. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been shown to reduce the levels of several proteins involved in cancer cell survival and proliferation.
实验室实验的优点和局限性
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target within the cell. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide is also highly selective for cancer cells, making it a useful tool for studying cancer biology. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide. One area of interest is the development of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide analogs with improved potency and selectivity. Another area of interest is the evaluation of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide and to identify potential biomarkers for patient selection.
合成方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide involves several steps, including the condensation of 2-amino-5-methylbenzoic acid with 2-nitrophenylacetic acid to form a benzoxazole intermediate. The intermediate is then reduced and coupled with 3-fluorobenzoyl chloride to yield the final product. The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been optimized to ensure high yield and purity.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been extensively studied for its potential anticancer properties. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
产品名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide |
|---|---|
分子式 |
C21H15FN2O2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H15FN2O2/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)26-21)12-18(13)23-20(25)14-5-4-6-16(22)11-14/h2-12H,1H3,(H,23,25) |
InChI 键 |
WIWXEGUSYPNEIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)





![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
